1,2-Benzenedicarboxylic acid, 3-nitro-, 1-ethyl ester
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Overview
Description
2-(Ethoxycarbonyl)-6-nitrobenzoic acid is an organic compound with the molecular formula C10H9NO6 It is characterized by the presence of an ethoxycarbonyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethoxycarbonyl)-6-nitrobenzoic acid typically involves the nitration of ethyl benzoate followed by hydrolysis. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of 2-(ethoxycarbonyl)-6-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with ammonia can yield the corresponding amide.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Conversely, esterification can be achieved by reacting the carboxylic acid with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Ammonia, other nucleophiles.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Reduction: 2-(Ethoxycarbonyl)-6-aminobenzoic acid.
Substitution: 2-(Amidocarbonyl)-6-nitrobenzoic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-(Ethoxycarbonyl)-6-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(ethoxycarbonyl)-6-nitrobenzoic acid and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes. The ethoxycarbonyl group can also influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
2-(Methoxycarbonyl)-6-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Ethoxycarbonyl)-4-nitrobenzoic acid: Nitro group positioned differently on the aromatic ring.
2-(Ethoxycarbonyl)-6-aminobenzoic acid: Reduction product of 2-(ethoxycarbonyl)-6-nitrobenzoic acid.
Uniqueness: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is unique due to the specific positioning of the nitro and ethoxycarbonyl groups, which can influence its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and the development of new compounds with desired properties.
Properties
Molecular Formula |
C10H8NO6- |
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Molecular Weight |
238.17 g/mol |
IUPAC Name |
2-ethoxycarbonyl-6-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13)/p-1 |
InChI Key |
SZAOZGFHEAVFMM-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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